

Summary of Key Properties for Spiro-NPB and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Spiro-NPB

CAS No.: 932739-76-9

Cat. No.: S834289

Get Quote

The following table consolidates the photophysical and thermal property data for **Spiro-NPB** and two similar research compounds, HTM 1A and HTM 1B.

Material Name	Triplet Energy (ET)	HOMO (eV)	LUMO (eV)	Band Gap (Eg)	Glass Transition Temp. (Tg)
Spiro-NPB	2.33 eV [1] [2]	-5.32	-2.38	2.94 eV	126 °C [1]
HTM 1A	2.31 eV [1] [2]	-5.33	-2.45	2.88 eV	110 °C [1]
HTM 1B	2.29 eV [1] [2]	-5.54	-2.62	2.92 eV	180 °C [1]

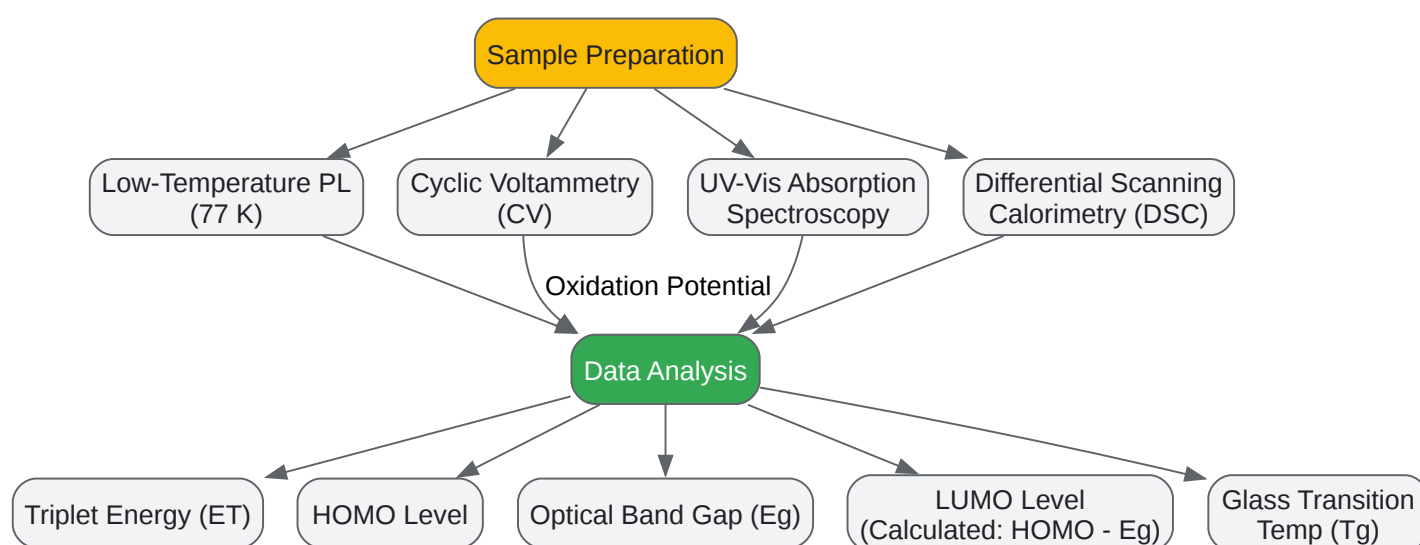
Experimental Methodology

The technical data in the table was generated through the following established experimental protocols [1] [2]:

- Triplet Energy Measurement:** The triplet energy (ET) for these materials was determined from **low-temperature photoluminescence (PL) spectra recorded at 77 K** (approximately -196 °C). Cooling the sample to this temperature suppresses molecular vibrations and allows for a clearer observation of the emission from the triplet excited state.

- **Electrochemical Properties:** The **Highest Occupied Molecular Orbital (HOMO)** energy levels were elucidated experimentally using **cyclic voltammetry (CV)**. The Lowest Unoccupied Molecular Orbital (LUMO) levels were then calculated by subtracting the optical band gap energy from the HOMO value.
- **Thermal Properties:** The glass transition temperature (T_g), which indicates morphological stability, was investigated using **Differential Scanning Calorimetry (DSC)** under a nitrogen atmosphere.

The workflow below illustrates the key experimental steps for determining these properties.



[Click to download full resolution via product page](#)

Key Insights on Spiro-NPB Properties

- **Role of Molecular Structure:** The **spirobifluorene core** is noted for its inherently high triplet energy, which arises from a conjugation disconnection caused by its central sp³ carbon and a twisted, non-coplanar structure [1] [2]. In **Spiro-NPB**, this high core energy is somewhat reduced by attaching electron-rich, nitrogen-based amine derivatives at the 2nd and 7th positions. This design extends the conjugation length of the molecule, which lowers the triplet energy but is essential for achieving effective hole transport properties [1] [2].
- **Context and Comparison:** The data shows that **Spiro-NPB's** triplet energy is very similar to that of its close analogs, HTM 1A and HTM 1B [1] [2]. This confirms that the specific type of amine derivative

attached has a minor influence on the final triplet energy value. Furthermore, the higher glass transition temperature of HTM 1B demonstrates how molecular design can be optimized to enhance thermal and morphological stability beyond that of **Spiro-NPB** [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Spirobifluorene Core-Based Novel Hole Transporting ... [pmc.ncbi.nlm.nih.gov]
2. Spirobifluorene Core-Based Novel Hole Transporting ... [mdpi.com]

To cite this document: Smolecule. [Summary of Key Properties for Spiro-NPB and Analogs].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b834289#spiro-npb-triplet-energy-value>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com